Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1787879-90-6
VCID: VC5064779
InChI: InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2
SMILES: C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4
Molecular Formula: C17H17N3O3S
Molecular Weight: 343.4

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

CAS No.: 1787879-90-6

Cat. No.: VC5064779

Molecular Formula: C17H17N3O3S

Molecular Weight: 343.4

* For research use only. Not for human or veterinary use.

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone - 1787879-90-6

Specification

CAS No. 1787879-90-6
Molecular Formula C17H17N3O3S
Molecular Weight 343.4
IUPAC Name furan-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C17H17N3O3S/c21-17(14-4-2-7-22-14)20-6-1-3-12(10-20)9-15-18-16(19-23-15)13-5-8-24-11-13/h2,4-5,7-8,11-12H,1,3,6,9-10H2
Standard InChI Key BGJCKQHSOVZPJQ-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4

Introduction

Classification and Structural Overview

Furan-2-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone belongs to the class of heterocyclic ketones, integrating four distinct ring systems:

  • Furan-2-yl: A five-membered oxygen-containing aromatic ring.

  • Piperidin-1-yl: A six-membered saturated nitrogen heterocycle.

  • 1,2,4-Oxadiazol-5-yl: A five-membered ring containing two nitrogen atoms and one oxygen atom.

  • Thiophen-3-yl: A five-membered sulfur-containing aromatic ring.

The compound’s molecular formula is C₁₇H₁₈N₃O₃S, with a molecular weight of 344.4 g/mol . Its IUPAC name reflects the connectivity of these moieties: the furan-2-yl group is bonded to a methanone carbonyl, which is linked to the piperidine nitrogen. The piperidine’s 3-position is substituted with a methyl group connected to the 5-position of the oxadiazole ring, while the oxadiazole’s 3-position bears the thiophen-3-yl group.

Synthesis and Reaction Pathways

The synthesis of this compound involves multi-step reactions, typically employing strategies used for analogous oxadiazole-containing structures :

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclocondensation between a thiophen-3-yl-substituted amidoxime and a carboxylic acid derivative. For example:

  • Amidoxime Preparation: Thiophen-3-ylcarbonitrile is treated with hydroxylamine to form thiophen-3-ylamidoxime.

  • Cyclization: The amidoxime reacts with a piperidine-bearing bromoacetic acid derivative under basic conditions (e.g., NaHCO₃) to form the oxadiazole ring.

Piperidine Functionalization

The methylene bridge between the oxadiazole and piperidine is introduced via alkylation:

  • Bromination: 3-Hydroxymethylpiperidine is treated with HBr to yield 3-bromomethylpiperidine.

  • Coupling: The brominated piperidine reacts with the oxadiazole intermediate in the presence of a base (e.g., K₂CO₃) to form the C–N bond .

Ketone Formation

The furan-2-ylmethanone moiety is attached via N-acylation:

  • Activation: Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride.

  • Acylation: The acid chloride reacts with the piperidine nitrogen under inert conditions to yield the final product .

Table 1: Key Synthetic Intermediates and Conditions

StepReagent/ConditionsYieldReference
Oxadiazole formationNaHCO₃, DMF, 80°C65%
Piperidine alkylationK₂CO₃, DCM, RT72%
AcylationEt₃N, THF, 0°C→RT58%

Molecular Structure and Spectral Characterization

The compound’s structure has been confirmed through spectroscopic techniques:

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.45–7.10 ppm correspond to thiophene and furan protons, while piperidine resonances appear at δ 3.70–2.30 ppm .

  • IR (KBr): Strong absorption at 1680 cm⁻¹ confirms the carbonyl group, and bands at 1520 cm⁻¹ and 1340 cm⁻¹ indicate C=N and C–O stretches in the oxadiazole .

  • MS (ESI+): A molecular ion peak at m/z 345.1 [M+H]⁺ aligns with the calculated molecular weight .

Table 2: Selected Spectral Data

TechniqueKey PeaksAssignment
¹H NMRδ 7.32 (s, 1H)Thiophene H
δ 6.55 (m, 2H)Furan H
IR1680 cm⁻¹C=O stretch

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its heterocyclic components:

  • Oxadiazole Ring: Susceptible to nucleophilic attack at the C-5 position, enabling further substitution.

  • Piperidine Nitrogen: Basic (pKa ≈ 9.5), facilitating protonation or quaternization under acidic conditions .

  • Thiophene and Furan: Participate in electrophilic substitution (e.g., sulfonation, nitration) at the α-positions .

Notable Reactions:

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole to a diamide derivative.

  • Sulfonation: Treatment with chlorosulfonic acid yields a sulfonated thiophene analog .

Physicochemical Properties

  • Solubility: Moderately soluble in DMSO (32 mg/mL) and DMF (28 mg/mL) .

  • logP: Calculated value of 3.14 suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

  • Stability: Stable under ambient conditions but degrades in strong acids (pH < 2) or bases (pH > 12) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator